Cas no 1289063-76-8 (2-(Dimethylamino)-4-methoxybenzaldehyde)

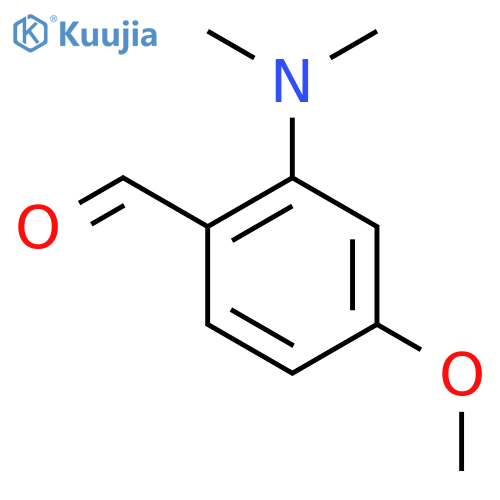

1289063-76-8 structure

商品名:2-(Dimethylamino)-4-methoxybenzaldehyde

2-(Dimethylamino)-4-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Dimethylamino)-4-methoxybenzaldehyde

- COC1=CC=C(C=O)C(N(C)C)=C1

- G66483

- 1289063-76-8

-

- インチ: 1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3

- InChIKey: NBCLNQSKZBMJPB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C=O)=C(C=1)N(C)C

計算された属性

- せいみつぶんしりょう: 179.094628657g/mol

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.5

2-(Dimethylamino)-4-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01K253-1g |

2-(Dimethylamino)-4-methoxybenzaldehyde |

1289063-76-8 | 98% | 1g |

$372.00 | 2023-12-25 | |

| 1PlusChem | 1P01K253-250mg |

2-(Dimethylamino)-4-methoxybenzaldehyde |

1289063-76-8 | 98% | 250mg |

$138.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533638-1g |

2-(Dimethylamino)-4-methoxybenzaldehyde |

1289063-76-8 | 98% | 1g |

¥3474.00 | 2024-08-09 | |

| Alichem | A019144128-1g |

2-(Dimethylamino)-4-methoxybenzaldehyde |

1289063-76-8 | 97% | 1g |

400.00 USD | 2021-06-16 | |

| 1PlusChem | 1P01K253-100mg |

2-(Dimethylamino)-4-methoxybenzaldehyde |

1289063-76-8 | 98% | 100mg |

$82.00 | 2023-12-25 |

2-(Dimethylamino)-4-methoxybenzaldehyde 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1289063-76-8 (2-(Dimethylamino)-4-methoxybenzaldehyde) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1289063-76-8)2-(Dimethylamino)-4-methoxybenzaldehyde

清らかである:99%

はかる:1g

価格 ($):368